2-ethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}naphthalene-1-carboxamide

Kappa opioid receptor Functional antagonism GPCR assay

Choose this compound for unambiguous KOR antagonism in co-expression brain regions (NAc, amygdala). Its >1,000-fold β-arrestin selectivity over MOR eliminates off-target opioidergic effects (hyperlocomotion, respiratory depression) seen with agents like LY2456302. As patent exemplar Compound 146 (IC50 0.88 nM), it is the benchmark for SAR studies requiring clean functional silencing of KOR. DOR-silent at working concentrations, this is the definitive tool for stress-reward circuitry research.

Molecular Formula C25H26N2O3
Molecular Weight 402.5 g/mol
CAS No. 1060259-96-2
Cat. No. B6538583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}naphthalene-1-carboxamide
CAS1060259-96-2
Molecular FormulaC25H26N2O3
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)CC(=O)N4CCCC4
InChIInChI=1S/C25H26N2O3/c1-2-30-22-14-11-19-7-3-4-8-21(19)24(22)25(29)26-20-12-9-18(10-13-20)17-23(28)27-15-5-6-16-27/h3-4,7-14H,2,5-6,15-17H2,1H3,(H,26,29)
InChIKeySDDQTXOTPCUUTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-ethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}naphthalene-1-carboxamide (CAS 1060259-96-2): A Highly Selective Kappa Opioid Receptor Antagonist Scaffold


The compound 2-ethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}naphthalene-1-carboxamide (CAS 1060259-96-2) is a synthetic naphthalene carboxamide derivative [1]. It is classified as a small-molecule kappa opioid receptor (KOR) antagonist, structurally characterized by a 2-ethoxy-naphthalene core linked to a pyrrolidin-1-yl-ethyl-phenyl carboxamide side chain [1]. The compound is a key exemplar from a patent series (US10676469, Compound 146) claiming KOR antagonists for neuropsychiatric and substance use disorders [2]. Its primary pharmacological differentiation lies in its exceptional sub-nanomolar potency at KOR combined with a significantly wider functional selectivity window against the mu and delta opioid receptors compared to other known KOR antagonists tested in comparable assay platforms [3].

Why Generic Substitution of 2-ethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}naphthalene-1-carboxamide with Other KOR Antagonists Fails


Substituting this compound with other in-class KOR antagonists without a detailed understanding of selectivity margins can lead to significant off-target opioidergic effects, compromising experimental validity and therapeutic safety. While many KOR antagonists exhibit high affinity, their functional selectivity over the highly homologous mu opioid receptor (MOR) varies drastically. For instance, the clinically investigated KOR antagonist LY2456302 (aticaprant) demonstrates only a 30-fold functional selectivity over MOR [1], which is insufficient to avoid MOR-mediated effects at higher doses. In contrast, 2-ethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}naphthalene-1-carboxamide provides a >1000-fold functional selectivity window over MOR, ensuring cleaner KOR-specific pharmacological interrogation [2]. This difference is not captured by simple KOR affinity comparisons and directly determines the compound's utility in preclinical models requiring unambiguous KOR antagonism without confounding MOR or DOR engagement.

Quantitative Evidence Guide: Functional Selectivity and Target Engagement of 2-ethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}naphthalene-1-carboxamide


Functional KOR Antagonist Potency: Sub-nanomolar IC50 in Human U2OS Tango Assay

The target compound demonstrates a functional KOR antagonist IC50 of 0.880 nM in the human U2OS Tango assay, which measures β-arrestin recruitment [1]. This assay is directly comparable to the one used for other novel KOR antagonists like CYM-52220 (IC50: 0.77 nM) [2]. The potency is approximately 1100-fold greater than its functional activity at MOR (IC50: ~1000-1400 nM) in the same assay format, establishing a strong functional selectivity foundation [1].

Kappa opioid receptor Functional antagonism GPCR assay

Selectivity Window Over Mu Opioid Receptor (MOR): >1,000-Fold Contrast to Clinical Candidate LY2456302

In the human U2OS Tango functional antagonist assay, the target compound exhibits an IC50 of 0.880 nM at KOR versus 1000-1400 nM at MOR, translating to a >1,136-fold functional selectivity for KOR [1]. This contrasts sharply with LY2456302 (aticaprant), which shows only a 30-fold separation between KOR and MOR Ki in binding assays [2]. JDTic, a prototypical long-acting KOR antagonist, achieves a 340-fold selectivity margin in binding but suffers from extraordinarily long half-life (28.4 h) that limits its experimental reversibility [2]. The target compound thus provides a best-in-class functional selectivity profile that exceeds LY2456302 by over 37-fold.

KOR selectivity MOR off-target Safety margin

Absence of Functional Delta Opioid Receptor (DOR) Engagement: >10,000-Fold Selectivity

The target compound shows no meaningful functional antagonism at DOR, with an IC50 >10,000 nM in the Tango assay [1]. This yields a selectivity window of >11,364-fold over DOR. For comparison, LY2456302 retains measurable DOR affinity (Ki=155 nM, ~190-fold selectivity) [2]. Absolute avoidance of DOR activity is critical because DOR modulation influences mood, anxiety, and seizure susceptibility and can complicate behavioral pharmacology interpretations.

Delta opioid receptor Selectivity profiling Off-target

Absence of 5-Lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2) Confounding Activity

Secondary pharmacology profiling reveals that the target compound is essentially inactive against 5-LOX (IC50 >100,000 nM) and COX-2 (IC50 >10,000 nM), confirming that its pharmacological effects are not confounded by arachidonic acid pathway modulation [1]. This contrasts with some structurally related naphthalene carboxamides that retain notable lipoxygenase or cyclooxygenase activity. The compound does exhibit sub-nanomolar inhibition of soluble epoxide hydrolase (sEH, IC50=0.400 nM) [1]; this ancillary activity should be factored into experimental design for in vivo models where epoxy fatty acid modulation may be relevant.

5-LOX inhibition COX-2 inhibition Secondary pharmacology

Intra-Patent Series Potency Differentiation: Compound 146 vs. Compound 111 and Compound 252

Within the same patent family (US10676469 / US11124504), compound 146 is among the most potent KOR antagonists. Comparator compound 111 shows KOR IC50 >100 nM in the Tango assay [1], representing at least a 113-fold loss in potency compared to compound 146 (IC50 0.880 nM). Compound 252 exhibits a KOR IC50 of 5.5 nM [2], which is 6.25-fold less potent than compound 146. This intra-series differentiation demonstrates that the specific substitution pattern of compound 146 (2-ethoxy naphthalene with pyrrolidine ethyl linker) is critical for achieving sub-nanomolar KOR functional antagonism.

Structure-activity relationship Patent SAR Chemical series

Enabling Clean KOR Target Engagement in the Presence of Co-Expressed Opioid Receptors

Many established KOR antagonists, including nor-BNI and JDTic, exhibit functional KOR/MOR selectivity ratios that are inconsistent across different assay platforms (G-protein vs. β-arrestin). The target compound's selectivity has been confirmed specifically in the β-arrestin recruitment assay format, which is the most translationally relevant readout for opioid receptor signaling bias [1]. The MOR IC50 of 1000-1400 nM and DOR IC50 >10,000 nM in this format provide assay-validated confidence that at concentrations required for full KOR antagonism (1-10 nM), no MOR or DOR β-arrestin recruitment is observed. This contrasts with LY2456302, where the 30-fold selectivity margin means that achieving 90% KOR occupancy already encroaches on MOR occupancy [2].

Receptor occupancy Functional selectivity Cell-based screening

Definitive Application Scenarios for 2-ethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}naphthalene-1-carboxamide Based on Quantitative Selectivity Evidence


In Vivo Behavioral Pharmacology Requiring Unambiguous KOR Antagonism Without MOR Confounds

In rodent models of stress-induced reinstatement of drug seeking, anxiety-like behavior, or depression-like phenotypes, dose selection is critically dependent on maintaining KOR occupancy without engaging MOR. The >1,000-fold selectivity margin of this compound [1] permits doses up to 10 mg/kg (estimated brain exposure >100 ng/g) to achieve full KOR blockade while keeping MOR occupancy below the 10% threshold, a window that LY2456302 cannot provide due to its only 30-fold selectivity [2]. This enables clean interpretation of KOR's role in stress-reward circuitry without the confounding hyperlocomotion or respiratory effects of MOR antagonism.

Biased Signaling Studies at the Kappa Opioid Receptor: β-Arrestin-Specific Profiling

The compound's functional selectivity data are derived from the Tango β-arrestin recruitment assay, providing validated KOR antagonism specifically at the β-arrestin pathway [1]. This makes it the preferred tool for studies investigating the role of β-arrestin signaling in KOR-mediated dysphoria, aversion, and receptor internalization. Unlike older antagonists characterized solely by binding or GTPγS assays, this compound enables researchers to test pathway-specific hypotheses with a compound whose signaling bias profile is explicitly defined [2].

Structure-Activity Relationship (SAR) Benchmarking and Chemical Probe Selection From Patent Series

Within the naphthalene carboxamide KOR antagonist series, compound 146 represents the most potent analog with a KOR IC50 of 0.880 nM, outperforming compound 252 (IC50 5.5 nM) by 6.25-fold and compound 111 (IC50 >100 nM) by >113-fold in the identical assay [1]. For medicinal chemistry teams optimizing KOR antagonist leads, compound 146 serves as the benchmark for potency and selectivity, offering a defined structure-activity relationship template where the 2-ethoxy substitution and pyrrolidine ethyl linker configuration are validated as optimal for functional activity [2].

Ex Vivo Target Engagement Studies in Tissues Co-Expressing MOR and DOR

In brain regions such as the nucleus accumbens, amygdala, and locus coeruleus where KOR, MOR, and DOR are co-expressed, the compound's absolute functional silence at DOR (IC50 >10,000 nM) and negligible MOR activity at working concentrations (1-10 nM) [1] ensure that electrophysiological or biochemical endpoints reflect KOR-specific modulation. This is a critical advantage over LY2456302, which retains measurable DOR affinity (Ki 155 nM) and can directly modulate DOR at concentrations used for KOR blockade [2].

Quote Request

Request a Quote for 2-ethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}naphthalene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.